molecular formula C43H57N4O8- B12293567 Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]-

Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]-

Cat. No.: B12293567
M. Wt: 757.9 g/mol
InChI Key: GBRPJWXVCCSXSZ-YHKVADFHSA-M
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Description

Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]- is a complex organic compound with a diverse range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]- involves several steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds through coupling reactions. The final steps often involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high efficiency and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is crucial to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing critical roles in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic uses, including as an enzyme inhibitor or receptor modulator.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-alanyl]-
  • Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-leucyl]-

Uniqueness

The uniqueness of Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]- lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C43H57N4O8-

Molecular Weight

757.9 g/mol

IUPAC Name

N-tert-butyl-N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C43H58N4O8/c1-29(2)38(40(50)44-35(26-30-13-9-7-10-14-30)41(51)46-21-23-55-24-22-46)45-39(49)33(25-32-17-19-34(54-6)20-18-32)28-37(48)36(27-31-15-11-8-12-16-31)47(42(52)53)43(3,4)5/h7-20,29,33,35-38,48H,21-28H2,1-6H3,(H,44,50)(H,45,49)(H,52,53)/p-1/t33-,35+,36+,37+,38+/m1/s1

InChI Key

GBRPJWXVCCSXSZ-YHKVADFHSA-M

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)C[C@@H]([C@H](CC4=CC=CC=C4)N(C(=O)[O-])C(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=C(C=C3)OC)CC(C(CC4=CC=CC=C4)N(C(=O)[O-])C(C)(C)C)O

Origin of Product

United States

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